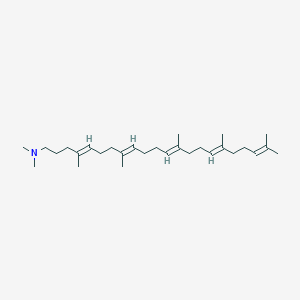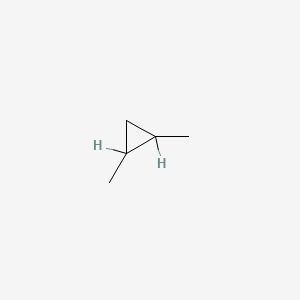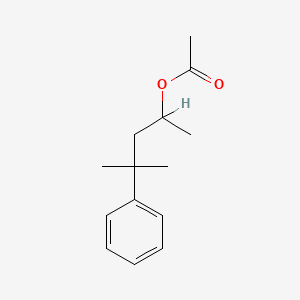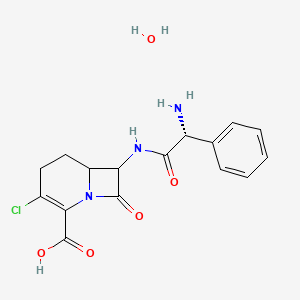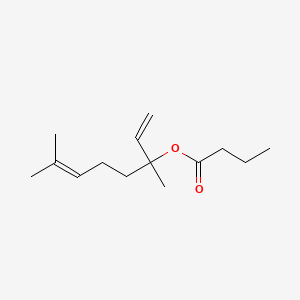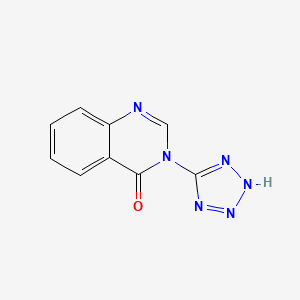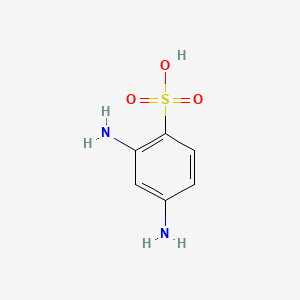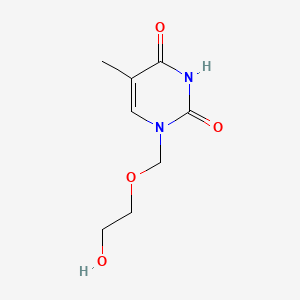
1-(2-Hydroxyethoxy)methyl-5-methyluracil
Vue d'ensemble
Description
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diagnostic Agent Evaluation
1-(2-Hydroxyethoxy)methyl-5-methyluracil has been explored as a potential tumor diagnostic agent. A study by Lee et al. (1985) synthesized a tritium-labelled version of this compound for evaluation in diagnosing Lewis Lung carcinomas in mice. However, the compound was deemed unsuitable as a diagnostic agent due to low tumor uptake and rapid urinary elimination (Lee et al., 1985).
Antiviral Research
Tanaka et al. (1992) investigated the anti-HIV-1 activity of derivatives of this compound, noting that certain substitutions improved its original anti-HIV-1 activity (Tanaka et al., 1992).
Cytotoxicity Studies
Kundu et al. (1996) reported on the cytotoxicities of 5-(Acylethynyl)-1-(2-hydroxyethoxy)methyluracils. These compounds demonstrated high activity against specific cell lines, suggesting potential for therapeutic applications (Kundu et al., 1996).
Antioxidant Properties
Research into the antioxidant properties of related compounds like 5-Hydroxy-6-methyluracil has shown effectiveness in scavenging peroxy radicals, indicating potential use in oxidative stress-related applications (Kabalnova et al., 2008).
Acid-Base Properties
Petrova et al. (2020) studied 5-Hydroxy-1,3,6-trimethyluracil, elucidating its acid-base properties in aqueous solutions. Understanding these properties is vital for applications in various chemical and biochemical processes (Petrova et al., 2020).
Interaction with Viral Enzymes
Chiou and Cheng (1985) investigated the interaction of the triphosphates of various nucleoside analogs, including this compound, with Epstein-Barr virus DNA polymerase. This research provides insights into the molecular mechanisms of antiviral activity (Chiou & Cheng, 1985).
Chemical Synthesis and Modifications
Several studies have focused on the synthesis and chemical modifications of this compound and its derivatives, exploring their biological effects and potential therapeutic applications (Schroeder et al., 1981), (Schroeder et al., 1981).
Mécanisme D'action
Target of Action
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone compound
Mode of Action
The compound is a purine nucleoside analog. It exhibits antiviral and antitumor activities and has the ability to protect nerve cells . The compound can be incorporated into the DNA chain during biochemical processes, thereby interfering with its normal function .
Result of Action
The compound’s interaction with DNA can result in the inhibition of cell replication, which may contribute to its antiviral and antitumor activities . It may also have neuroprotective effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(2-Hydroxyethoxy)methyl-5-methyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to stabilize RNA molecules by increasing the intrinsic stacking power and rigidity of the loop containing the modified nucleosides . This stabilization protects RNA from degradation by specific nucleases . Additionally, it interacts with enzymes involved in nucleotide metabolism, influencing the synthesis and degradation of nucleic acids.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to changes in the expression of genes involved in nucleotide synthesis and repair . It also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, it can bind to DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and cellular metabolism observed even after prolonged exposure . The stability and degradation of the compound can vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including disruptions in nucleotide metabolism and cellular toxicity . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides. This compound can affect metabolic flux, leading to changes in the levels of various metabolites within the cell . Its involvement in these pathways highlights its importance in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOZYBRBNGECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218849 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-11-8 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
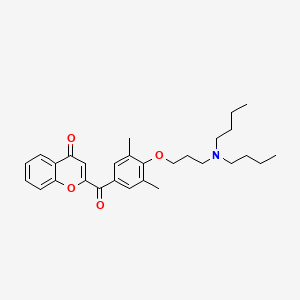
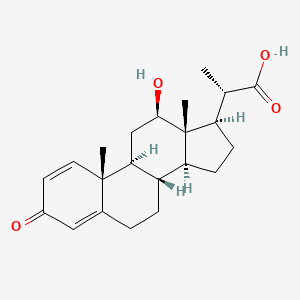
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
